molecular formula C12H24Cl2N2 B1464658 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine dihydrochloride CAS No. 1187933-16-9

1-Cyclohex-3-enylmethyl-piperidin-4-ylamine dihydrochloride

Cat. No. B1464658
CAS RN: 1187933-16-9
M. Wt: 267.24 g/mol
InChI Key: UVOYKBGEDSAAHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclohex-3-enylmethyl-piperidin-4-ylamine dihydrochloride, also known as 1-CHMP, is a novel cyclic peptide derived from a cyclic peptide library. It is a highly potent and selective agonist for the metabotropic glutamate receptor (mGluR) and is currently being studied for its potential therapeutic applications. 1-CHMP is a promising drug candidate for the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease.

Mechanism of Action

The mechanism of action of 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine dihydrochloride is not yet fully understood. However, it is believed to act by binding to the mGluR and modulating its activity. This modulation is thought to lead to the activation of downstream signaling pathways that are involved in the regulation of various neurological processes.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine, a neurotransmitter involved in reward and pleasure. It has also been shown to increase the levels of glutamate, an excitatory neurotransmitter involved in memory and learning. In addition, this compound has been shown to modulate the activity of various enzymes and proteins involved in the regulation of neuronal activity.

Advantages and Limitations for Lab Experiments

1-Cyclohex-3-enylmethyl-piperidin-4-ylamine dihydrochloride has several advantages and limitations as a drug candidate for laboratory experiments. One of the main advantages is that it is a highly potent and selective agonist for the mGluR, which makes it an ideal target for research. In addition, this compound is relatively easy to synthesize and is relatively stable in aqueous solutions.
However, there are also some limitations to using this compound for laboratory experiments. For example, it is not currently approved for human use, so it is not available for clinical trials. In addition, it is not yet known whether this compound has any adverse effects in humans.

Future Directions

Given the promising results seen in animal models, there are several potential future directions for the research of 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine dihydrochloride. One potential direction is to further investigate the biochemical and physiological effects of this compound in animal models. Additionally, further research could be done to determine the safety and efficacy of this compound in humans. Additionally, further research could be done to explore the potential of this compound as a treatment for neurological disorders such as Alzheimer’s and Parkinson’s diseases. Finally, research could be done to explore the potential of this compound as a treatment for psychiatric disorders such as schizophrenia, depression, and anxiety.

Scientific Research Applications

1-Cyclohex-3-enylmethyl-piperidin-4-ylamine dihydrochloride has been studied extensively for its potential therapeutic applications. It has been shown to be a potent and selective agonist for the mGluR, which is involved in the regulation of various neurological processes. In addition, this compound has been shown to have neuroprotective effects in animal models of Alzheimer’s and Parkinson’s diseases. It has also been studied for its potential to treat schizophrenia, depression, and anxiety.

properties

IUPAC Name

1-(cyclohex-3-en-1-ylmethyl)piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2.2ClH/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11;;/h1-2,11-12H,3-10,13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVOYKBGEDSAAHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)CN2CCC(CC2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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